Naphthalen-2-yl butyl(methyl)carbamate
Description
Properties
CAS No. |
61912-17-2 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
naphthalen-2-yl N-butyl-N-methylcarbamate |
InChI |
InChI=1S/C16H19NO2/c1-3-4-11-17(2)16(18)19-15-10-9-13-7-5-6-8-14(13)12-15/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
WJZNMKVAUJAZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamates, including Naphthalen-2-yl butyl(methyl)carbamate, can be achieved through various methods. One common approach is the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI (tetrabutylammonium iodide). This method offers mild reaction conditions and short reaction times . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a CO2 capture agent and catalyst .
Industrial Production Methods: Industrial production of carbamates often involves the use of large-scale reactors and continuous synthesis processes. For example, the continuous synthesis of carbamates from CO2 and amines has been investigated, providing an efficient and scalable method for industrial production .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl butyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the naphthalene ring or the carbamate group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: Substitution reactions can occur at the naphthalene ring or the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to the formation of naphthoquinones, while reduction of the carbamate group can yield primary amines.
Scientific Research Applications
Naphthalen-2-yl butyl(methyl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Naphthalen-2-yl butyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. Carbamates are known to inhibit acetylcholinesterase (AChE) by carbamylation, leading to the accumulation of acetylcholine (ACh) and overstimulation of muscarinic and nicotinic receptors . This mechanism is similar to that of other carbamate compounds used as insecticides and pharmaceuticals .
Comparison with Similar Compounds
Structural Comparisons
The carbamate group's substituents determine molecular conformation and interactions. Key analogs include:
- Butyl(methyl)carbamate : The butyl chain introduces greater conformational flexibility than ethyl or methyl groups. Gas-phase studies of butyl carbamates reveal multiple low-energy conformers stabilized by weak intramolecular interactions (e.g., C-H⋯O), which may influence binding to biological targets .
- Ethylcarbamate vs.
Antimicrobial Activity
- Ethylcarbamates :
- Propyl/Isopropylcarbamates :
- Butyl(methyl)carbamate :
- Predicted intermediate activity between ethyl and propyl analogs. Increased lipophilicity from the butyl chain may enhance membrane permeability but could reduce target affinity if steric bulk dominates.
Enzyme Inhibition
- tert-Butylcarbamates : Demonstrated CREB-mediated gene transcription inhibition, suggesting bulky substituents may favor interactions with complex enzymatic pockets .
Structure-Activity Relationships (SAR)
- Alkyl Chain Length :
- Substituent Bulk :
- Bulky groups (tert-butyl) favor enzyme inhibition by interacting with deep binding pockets .
Q & A
Q. What are the recommended synthetic routes for Naphthalen-2-yl butyl(methyl)carbamate, and how can its purity be validated?
A common approach involves coupling naphthalen-2-ol derivatives with carbamate precursors. For example, benzyl carbamate intermediates can be synthesized via reaction with chloroformates or isocyanates under anhydrous conditions. Post-synthesis purification is achieved using column chromatography, followed by structural validation via NMR and NMR spectroscopy to confirm substituent positions and carbamate linkage. Mass spectrometry (ESI or MALDI-TOF) is critical for verifying molecular weight and isotopic patterns .
Q. What analytical techniques are essential for characterizing the crystallographic structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D molecular geometry. Use programs like SHELXL for refinement, which allows precise determination of bond lengths, angles, and intermolecular interactions. Powder XRD can supplement this for polymorph identification. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC-UV or LC-MS over weeks to months. Key degradation products, such as free naphthol or carbamic acid derivatives, should be quantified to establish shelf-life recommendations .
Advanced Research Questions
Q. How should a toxicological study be designed to evaluate systemic effects of this compound in mammals?
Adopt the inclusion criteria outlined in Table B-1 ( ):
- Routes of exposure : Oral (gavage), inhalation (aerosolized), or dermal (occluded patches).
- Health outcomes : Prioritize hepatic, renal, and hematological effects based on naphthalene toxicity precedents.
- Species : Use rodents (rats/mice) for acute studies and non-rodents (e.g., rabbits) for dermal irritation. Include control groups exposed to vehicle-only and reference compounds (e.g., methyl carbamate) for comparative toxicity profiling .
Q. How can contradictory data on genotoxicity between species be resolved?
Methyl carbamate, a structural analog, exhibits carcinogenicity in rats but not mice, highlighting species-specific metabolic activation. To address contradictions:
- Perform in vitro assays (Ames test, micronucleus) with S9 liver fractions from both species.
- Compare CYP450 isoform activity (e.g., CYP2E1) in metabolizing the carbamate moiety.
- Use transgenic models (e.g., humanized CYP mice) to extrapolate human relevance .
Q. What methodologies are effective for studying metabolic pathways and bioactivation of this compound?
- Metabolite profiling : Use -labeled compound in hepatocyte incubations followed by LC-radiodetection.
- Reactive intermediate trapping : Add glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic metabolites.
- Computational modeling : Apply QSAR tools to predict sites of cytochrome P450-mediated oxidation, particularly at the naphthalene ring or carbamate methyl group .
Q. How can risk of bias be minimized in animal toxicology studies?
- Randomization : Use stratified randomization based on body weight to allocate dose groups.
- Blinding : Ensure histopathology assessments are conducted by personnel blinded to treatment groups.
- Statistical power : Calculate sample sizes using preliminary data to achieve ≥80% power for detecting significant effects (α = 0.05) .
Data Contradiction and Reproducibility
Q. What steps should be taken if crystallographic data conflicts with computational docking results?
- Re-examine crystal packing forces (e.g., π-π stacking, hydrogen bonds) that may distort the ligand’s bioactive conformation.
- Perform molecular dynamics (MD) simulations in explicit solvent to assess conformational flexibility.
- Validate docking poses using mutagenesis studies (e.g., alanine scanning) on target proteins .
Q. How to address discrepancies in reported IC values across cell-based assays?
- Standardize assay conditions: Cell line (e.g., HepG2 vs. primary hepatocytes), serum concentration, and exposure duration.
- Include reference inhibitors (e.g., HDAC inhibitors for epigenetic studies) as internal controls.
- Use orthogonal assays (e.g., enzymatic activity vs. cell viability) to confirm target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
